Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate
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Overview
Description
Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is a boron reagent used in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process called transmetalation, a key step in SM coupling reactions . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium catalyst . This interaction results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The compound is involved in the biochemical pathway of the SM coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic synthesis and drug discovery . The downstream effects of this pathway include the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceuticals and materials .
Action Environment
The efficacy and stability of the compound are influenced by the reaction conditions. The SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution . The reaction is carried out under mild conditions, often at ambient temperature, to ensure the selective protection of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include the free amine derivative, oxidized products, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound also contains a Boc-protected amine group and is used in similar synthetic applications.
tert-Butoxycarbonyl derivatives of amino acids: These compounds are widely used in peptide synthesis and share the Boc protecting group with Methyl 4-(tert-butoxycarbonylamino)-1-methylpiperidine-4-carboxylate.
Uniqueness
This compound is unique due to its piperidine ring structure, which imparts specific reactivity and stability to the compound. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
IUPAC Name |
methyl 1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)14-13(10(16)18-5)6-8-15(4)9-7-13/h6-9H2,1-5H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBTVZKAIGCDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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